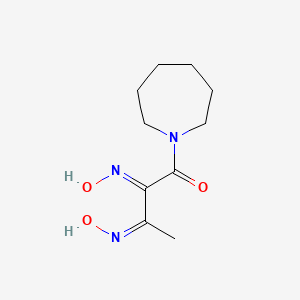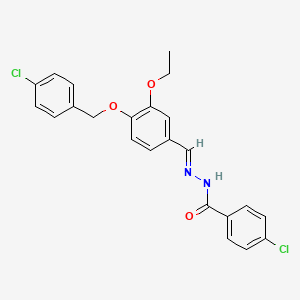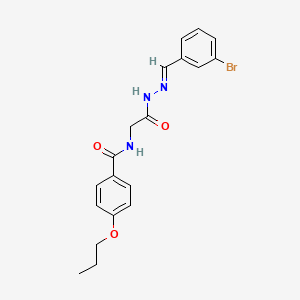
N-(2-(2-(3-Bromobenzylidene)hydrazino)-2-oxoethyl)-4-propoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(2-(3-ブロモベンジリデン)ヒドラジノ)-2-オキソエチル)-4-プロポキシベンズアミドは、ブロモベンジリデン基、ヒドラジノ結合、およびプロポキシベンズアミド部分を含むその複雑な構造によって特徴付けられる合成有機化合物です。この化合物は、その潜在的な生物学的活性と医薬品化学における応用から、様々な科学研究分野で注目されています。
製法
合成経路と反応条件
N-(2-(2-(3-ブロモベンジリデン)ヒドラジノ)-2-オキソエチル)-4-プロポキシベンズアミドの合成は、通常、複数段階のプロセスを伴います。
-
ヒドラゾン中間体の形成: : 初期段階は、3-ブロモベンズアルデヒドとヒドラジン水和物を縮合させてヒドラゾン中間体を形成する反応を伴います。
反応条件: この反応は、通常、エタノールまたはメタノールを溶媒として、数時間還流条件下で行われます。
-
アシル化反応: : ヒドラゾン中間体を次に、エチル4-プロポキシベンゾイルアセテートと反応させて最終生成物を形成します。
反応条件: この段階では、しばしばナトリウムエトキシドまたは炭酸カリウムなどの塩基を使用する必要があり、反応は通常、還流条件下で行われます。
工業生産方法
この化合物の工業生産では、高収率と高純度を確保するために、上記の合成経路を最適化する必要があるでしょう。これには、自動反応器、連続フローシステム、再結晶やクロマトグラフィーなどの高度な精製技術の使用が含まれる可能性があります。
化学反応解析
反応の種類
N-(2-(2-(3-ブロモベンジリデン)ヒドラジノ)-2-オキソエチル)-4-プロポキシベンズアミドは、次のような様々な化学反応を起こす可能性があります。
酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの酸化剤を用いて酸化することができ、対応するオキソ誘導体の生成につながる可能性があります。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を用いて行うことができ、ヒドラジノ結合をヒドラジン誘導体に還元する可能性があります。
置換: ベンジリデン基の臭素原子は、適切な条件下でアミンやチオールなどの他の求核剤と置換される可能性があります。
一般的な試薬と条件
酸化: 酸性または中性媒体中の過マンガン酸カリウム。
還元: メタノールまたはエタノール中の水素化ホウ素ナトリウム。
置換: トリエチルアミンなどの塩基の存在下のアミンなどの求核剤。
主要生成物
酸化: 元の化合物のオキソ誘導体。
還元: ヒドラジン誘導体。
置換: 置換されたベンジリデン誘導体。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(3-Bromobenzylidene)hydrazino)-2-oxoethyl)-4-propoxybenzamide typically involves a multi-step process:
-
Formation of the Hydrazone Intermediate: : The initial step involves the condensation of 3-bromobenzaldehyde with hydrazine hydrate to form the hydrazone intermediate.
Reaction Conditions: This reaction is usually carried out in ethanol or methanol as a solvent, under reflux conditions for several hours.
-
Acylation Reaction: : The hydrazone intermediate is then reacted with ethyl 4-propoxybenzoylacetate to form the final product.
Reaction Conditions: This step often requires the use of a base such as sodium ethoxide or potassium carbonate, and the reaction is typically conducted under reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
N-(2-(2-(3-Bromobenzylidene)hydrazino)-2-oxoethyl)-4-propoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, which may reduce the hydrazone linkage to a hydrazine derivative.
Substitution: The bromine atom in the benzylidene group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Oxo derivatives of the original compound.
Reduction: Hydrazine derivatives.
Substitution: Substituted benzylidene derivatives.
科学的研究の応用
N-(2-(2-(3-ブロモベンジリデン)ヒドラジノ)-2-オキソエチル)-4-プロポキシベンズアミドは、科学研究においていくつかの応用があります。
化学: より複雑な有機分子の合成におけるビルディングブロックとして使用されます。
生物学: 抗菌作用や抗がん作用を含む、その潜在的な生物学的活性について調査されています。
医学: 特に特定の生物学的標的に結合する能力から、創薬および開発における潜在的なリード化合物として探求されています。
工業: 新素材や化学プロセスの開発に使用されています。
作用機序
N-(2-(2-(3-ブロモベンジリデン)ヒドラジノ)-2-オキソエチル)-4-プロポキシベンズアミドがその効果を発揮する機序は、特定の分子標的に結合する能力に関連していると考えられています。これらの標的は、重要な生物学的経路に関与する酵素、受容体、またはその他のタンパク質である可能性があります。ヒドラジノ結合とブロモベンジリデン基は、これらの標的に結合し、それらの活性を調節することを促進する重要な構造的特徴です。
類似化合物との比較
類似化合物
- N-(2-(2-(3-ブロモベンジリデン)ヒドラジノ)-2-オキソエチル)-4-メトキシベンズアミド
- N-(2-(2-(3-ブロモベンジリデン)ヒドラジノ)-2-オキソエチル)-4-エトキシベンズアミド
- N-(2-(2-(3-ブロモベンジリデン)ヒドラジノ)-2-オキソエチル)-4-メチルベンズアミド
独自性
N-(2-(2-(3-ブロモベンジリデン)ヒドラジノ)-2-オキソエチル)-4-プロポキシベンズアミドは、プロポキシ基の存在により、そのアナログと比べて、溶解性、反応性、生物学的活性が異なる可能性があります。この構造的なバリエーションにより、化合物が生物学的標的にどのように結合するか、および様々な用途における全体的な有効性に違いが生じる可能性があります。
この詳細な概要は、N-(2-(2-(3-ブロモベンジリデン)ヒドラジノ)-2-オキソエチル)-4-プロポキシベンズアミドの合成、反応、用途、作用機序、および類似化合物との比較を網羅し、この化合物を包括的に理解することができます。
特性
CAS番号 |
767334-12-3 |
|---|---|
分子式 |
C19H20BrN3O3 |
分子量 |
418.3 g/mol |
IUPAC名 |
N-[2-[(2E)-2-[(3-bromophenyl)methylidene]hydrazinyl]-2-oxoethyl]-4-propoxybenzamide |
InChI |
InChI=1S/C19H20BrN3O3/c1-2-10-26-17-8-6-15(7-9-17)19(25)21-13-18(24)23-22-12-14-4-3-5-16(20)11-14/h3-9,11-12H,2,10,13H2,1H3,(H,21,25)(H,23,24)/b22-12+ |
InChIキー |
FRILHAFWOVZQEQ-WSDLNYQXSA-N |
異性体SMILES |
CCCOC1=CC=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC(=CC=C2)Br |
正規SMILES |
CCCOC1=CC=C(C=C1)C(=O)NCC(=O)NN=CC2=CC(=CC=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(4-Tert-butylphenyl)-4-{[(E)-(4-nitrophenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12006758.png)



![N-[2-(3-Nitrophenyl)-2-oxoethyl]acetamide](/img/structure/B12006787.png)
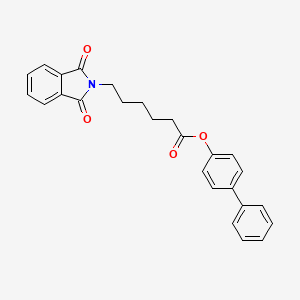
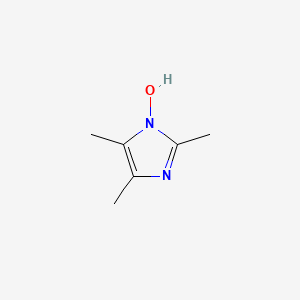
![N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]octadecanamide](/img/structure/B12006806.png)
![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-naphthalen-1-ylmethylidene]acetohydrazide](/img/structure/B12006810.png)
![N-[2,2,2-Trichloro-1-({[2-(2-hydroxybenzoyl)hydrazino]carbothioyl}amino)ethyl]butanamide](/img/structure/B12006820.png)
![N'-[(E)-9-Anthrylmethylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-YL}sulfanyl)acetohydrazide](/img/structure/B12006827.png)

